1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
“1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12BrNO . It is a derivative of phenethylamine, a class of compounds with various pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring substituted with a bromo and a methoxy group, and an ethan-1-amine group . The InChI code for this compound is 1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 266.57 . It is stored at 4 degrees Celsius and shipped with an ice pack .Scientific Research Applications
Metabolism Studies
- In Vivo Metabolism in Rats: A study focused on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane, suggesting multiple metabolic pathways for 2C-B in rats. This research contributes to understanding the metabolic processes of related compounds, such as 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride (Kanamori et al., 2002).
Synthetic Chemistry
Synthesis and Characterization
Another study involved the synthesis of compounds related to 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, exploring their antimicrobial activities. This demonstrates the compound's potential utility in creating new antimicrobial agents (Sherekar et al., 2021).
Synthesis and Analytical Techniques
A research focused on synthesizing and identifying a substance structurally related to 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, using various analytical techniques including mass spectrometry. This shows the compound's relevance in analytical chemistry and drug identification (Power et al., 2015).
Environmental Chemistry
- Biodegradation Studies: Research has been conducted on the dechlorination of methoxychlor, a compound structurally similar to 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, by various bacterial species. This study is relevant for understanding the environmental fate and biodegradation of related compounds (Satsuma & Masuda, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Mechanism of Action
Action Environment
The action of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride can be influenced by various environmental factors . These could include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and lifestyle. More research is needed to understand how these factors influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJNVXQPPZCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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